molecular formula C6H2F5N B1313853 2,6-Difluoro-3-(trifluoromethyl)pyridine CAS No. 58584-98-8

2,6-Difluoro-3-(trifluoromethyl)pyridine

Cat. No. B1313853
CAS RN: 58584-98-8
M. Wt: 183.08 g/mol
InChI Key: XQOSKGHWFHZLCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Difluoro-3-(trifluoromethyl)pyridine involves introducing fluorine and trifluoromethyl substituents onto a pyridine ring. Various synthetic routes exist, including fluorination and trifluoromethylation reactions. Researchers have explored different methods to achieve high yields and selectivity in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3-(trifluoromethyl)pyridine is crucial for understanding its properties and reactivity. The pyridine ring provides aromaticity, while the fluorine and trifluoromethyl groups contribute to its unique characteristics. Analyzing bond lengths, angles, and electronic distribution within the molecule helps elucidate its behavior in various environments .


Chemical Reactions Analysis

This compound participates in diverse chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitution, electrophilic aromatic substitution, and metal-catalyzed transformations. Researchers have investigated its reactivity with different reagents and catalysts, leading to the development of novel synthetic methodologies .

Scientific Research Applications

Agrochemical Industry Applications

“2,6-Difluoro-3-(trifluoromethyl)pyridine” is part of the trifluoromethylpyridine (TFMP) derivatives family, which is widely used in the agrochemical industry. These compounds are known for their superior pest control properties compared to traditional phenyl-containing insecticides . They serve as intermediates in synthesizing crop protection products, playing a crucial role in developing insecticides and fungicides.

Mechanism of Action

2,6-Difluoro-3-(trifluoromethyl)pyridine may find applications in pharmaceuticals, agrochemicals, and materials science. Its mechanism of action could involve interactions with biological targets, such as enzymes or receptors. Further studies are needed to explore its specific modes of action and potential therapeutic applications .

properties

IUPAC Name

2,6-difluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOSKGHWFHZLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482806
Record name 2,6-difluoro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-(trifluoromethyl)pyridine

CAS RN

58584-98-8
Record name 2,6-difluoro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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